![molecular formula C8H9NO B1590606 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 90685-58-8](/img/structure/B1590606.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
概要
説明
6,7-Dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been achieved through various methods. One approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dihydro-5H-cyclopenta[b]pyridine is 119.1638 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Synthesis of Alkaloids
Cyclopenta[b]pyridine derivatives, including 6,7-Dihydro-5H-cyclopenta[b]pyridine, are structural fragments of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Hypoglycemic Activity
Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine have been found to exhibit hypoglycemic activity . This means they can lower blood sugar levels, which could be beneficial in the treatment of diabetes.
Calcium Channel Antagonists
These compounds have also been found to act as antagonists of calcium channels . Calcium channel blockers are used to treat hypertension, angina, and arrhythmia.
Fluorescent Probes
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives can be used as fluorescent probes . Fluorescent probes are used in various types of imaging techniques, including fluorescence microscopy and flow cytometry.
Protein Kinase FGFR1 Inhibitors
These compounds have been found to inhibit protein kinase FGFR1 . FGFR1 is a receptor tyrosine kinase whose aberrant function is associated with several types of cancer. Therefore, FGFR1 inhibitors have potential as cancer therapeutics.
Key Intermediate in the Synthesis of Cefpirome
6,7-Dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic.
Manganese-Catalyzed Oxidation
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be synthesized through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water . This represents a novel synthetic route for these compounds.
Multicomponent Synthesis
A novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been developed . This involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
作用機序
Target of Action
The primary targets of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly involving oxidation processes
Biochemical Pathways
Given its chemical structure, it may be involved in oxidation reactions . .
特性
IUPAC Name |
1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLCBYOXMDACSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522492 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide | |
CAS RN |
90685-58-8 | |
| Record name | 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

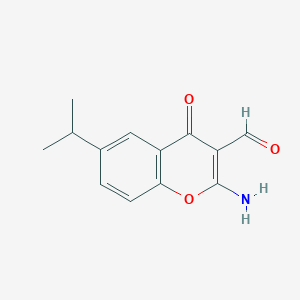
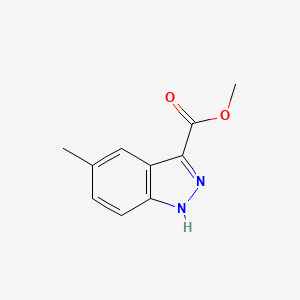
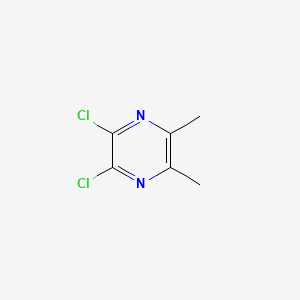
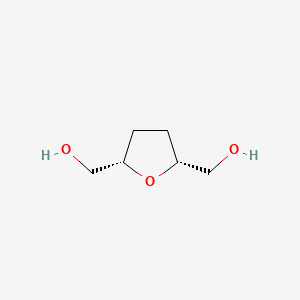
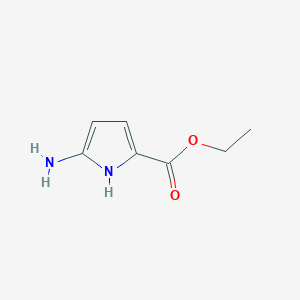
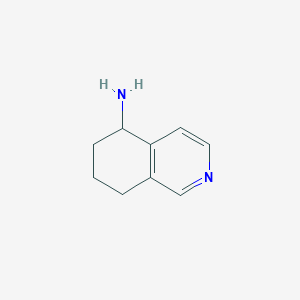
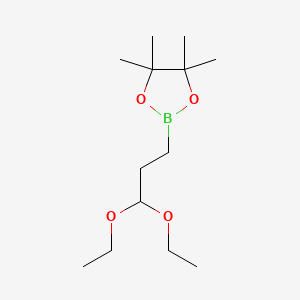

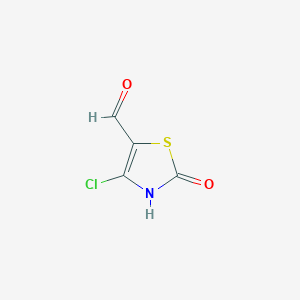
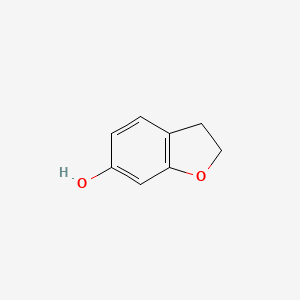
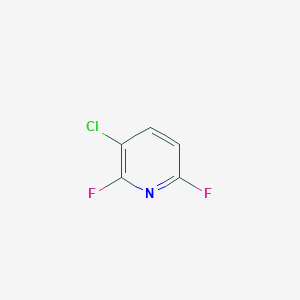
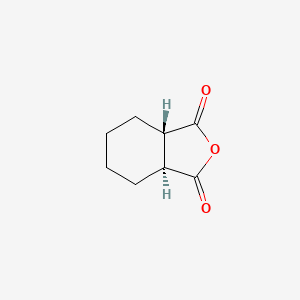

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)